molecular formula C20H24N4O B2642931 N-(1-cyano-1,2-dimethylpropyl)-2-{[phenyl(pyridin-2-yl)methyl]amino}acetamide CAS No. 1223499-33-9

N-(1-cyano-1,2-dimethylpropyl)-2-{[phenyl(pyridin-2-yl)methyl]amino}acetamide

Cat. No.: B2642931
CAS No.: 1223499-33-9
M. Wt: 336.439
InChI Key: OZAWKABORSBBDH-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[phenyl(pyridin-2-yl)methyl]amino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a dimethylpropyl chain, and a phenyl-pyridinyl-methylamino moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[phenyl(pyridin-2-yl)methyl]amino}acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanogen bromide under basic conditions.

    Introduction of the dimethylpropyl chain: This step involves alkylation reactions using appropriate alkyl halides.

    Formation of the phenyl-pyridinyl-methylamino moiety: This can be synthesized through a series of condensation reactions involving pyridine derivatives and benzylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-{[phenyl(pyridin-2-yl)methyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or amides.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-{[phenyl(pyridin-2-yl)methyl]amino}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[phenyl(pyridin-2-yl)methyl]amino}acetamide involves its interaction with specific molecular targets. The cyano group and the phenyl-pyridinyl-methylamino moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-{[phenyl(pyridin-2-yl)methyl]amino}acetamide analogs: Compounds with similar structures but different substituents.

    Benzylamine derivatives: Compounds with a benzylamine moiety.

    Pyridine derivatives: Compounds containing a pyridine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[phenyl(pyridin-2-yl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-15(2)20(3,14-21)24-18(25)13-23-19(16-9-5-4-6-10-16)17-11-7-8-12-22-17/h4-12,15,19,23H,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAWKABORSBBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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